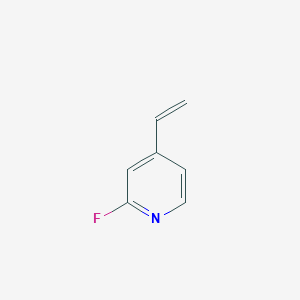

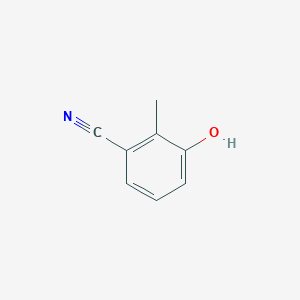

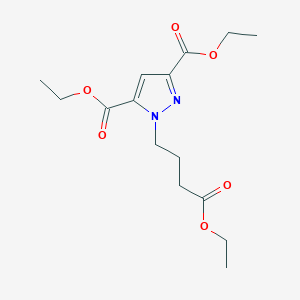

![molecular formula C9H11N3 B1322616 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine CAS No. 933736-82-4](/img/structure/B1322616.png)

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine

Übersicht

Beschreibung

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound . It is a unique chemical with the molecular formula C9H11N3 . It is used in the field of medicinal chemistry for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in several studies . For instance, a new series of 1H-Pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine consists of a pyrrolopyridine core with an ethanamine substituent . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine can undergo various chemical reactions. For example, it can participate in palladium-catalyzed tandem reactions .Wissenschaftliche Forschungsanwendungen

DNA Binding and Nuclease Activity

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine derivatives have shown potential in DNA binding and nuclease activities. A study by Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine, demonstrating DNA binding properties and minor structural changes in calf thymus DNA. These complexes also exhibited low toxicity for different cancer cell lines, suggesting their potential in therapeutic applications (Kumar et al., 2012).

Chemical Synthesis and Reactivity

Herbert and Wibberley (1969) explored various synthetic routes for 1H-Pyrrolo[2,3-b]pyridines, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine. This study provided insights into the reactivity of these compounds, including their behavior in nitration, bromination, and other reactions (Herbert & Wibberley, 1969).

Catalysis and Organic Synthesis

Yang et al. (2015) conducted a study on the base-promoted transannulation of heterocyclic enamines, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research offered a new method for synthesizing structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015).

Structural Analysis and Material Science

Chiaroni et al. (1994) reported on the synthesis and structural characterization of a compound derived from 1H-Pyrrolo[2,3-c]pyridine. The study highlighted its molecular structure and potential applications in material science, particularly in the formation of novel molecular structures (Chiaroni et al., 1994).

Photoinduced Tautomerization

Kyrychenko et al. (1999) explored the role of ground state structure in photoinduced tautomerization in bifunctional proton donor−acceptor molecules, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research contributes to understanding the photochemical properties of these compounds, which can be relevant in the development of light-responsive materials (Kyrychenko et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWRBWIQJKHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627399 | |

| Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |

CAS RN |

933736-82-4 | |

| Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

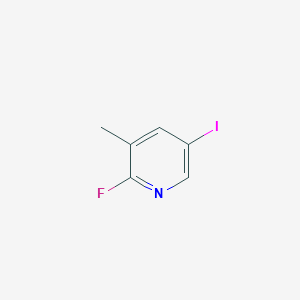

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)